1,11-Dibromoundecane

Solid-State NMR Host-Guest Chemistry Conformational Dynamics

1,11-Dibromoundecane (CAS 16696-65-4), also known as undecamethylene dibromide, is a linear α,ω-dibromoalkane with the molecular formula C₁₁H₂₂Br₂ and a molecular weight of 314.10 g/mol. At standard ambient conditions, it exists as a colorless to pale yellow liquid characterized by a melting point of −10.6 °C, a boiling point of 190–192 °C at 18 mmHg, a density of 1.335 g/mL at 25 °C, and a refractive index (n20/D) of 1.491.

Molecular Formula C11H22Br2
Molecular Weight 314.1 g/mol
CAS No. 16696-65-4
Cat. No. B097371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,11-Dibromoundecane
CAS16696-65-4
Molecular FormulaC11H22Br2
Molecular Weight314.1 g/mol
Structural Identifiers
SMILESC(CCCCCBr)CCCCCBr
InChIInChI=1S/C11H22Br2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2
InChIKeySIBVHGAPHVRHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,11-Dibromoundecane (CAS 16696-65-4): Procurement-Relevant Physicochemical Profile and Core Utility


1,11-Dibromoundecane (CAS 16696-65-4), also known as undecamethylene dibromide, is a linear α,ω-dibromoalkane with the molecular formula C₁₁H₂₂Br₂ and a molecular weight of 314.10 g/mol [1]. At standard ambient conditions, it exists as a colorless to pale yellow liquid characterized by a melting point of −10.6 °C, a boiling point of 190–192 °C at 18 mmHg, a density of 1.335 g/mL at 25 °C, and a refractive index (n20/D) of 1.491 . The compound functions primarily as a bifunctional alkylating agent, with both terminal bromine atoms serving as effective leaving groups for nucleophilic substitution reactions, enabling its use as a flexible C11 spacer in polymer synthesis, liquid crystal design, and self-assembled monolayer fabrication . Its physicochemical constants are well-documented across multiple authoritative databases and vendor specifications, establishing a reliable baseline for procurement and experimental reproducibility [2].

Why α,ω-Dibromoalkane Analogs Cannot Simply Substitute for 1,11-Dibromoundecane


In the family of α,ω-dibromoalkanes, the methylene spacer length is the critical determinant of molecular geometry, conformational dynamics, and the resulting material properties in end-use applications. Substituting 1,11-dibromoundecane with a shorter homolog such as 1,10-dibromodecane or 1,9-dibromononane, or a longer homolog such as 1,12-dibromododecane, introduces a quantifiable alteration in chain length that propagates into measurable differences in solid-state dynamics [1], liquid crystalline mesophase stability and thermal transitions [2], and polymer architecture [3]. These variations are not marginal; they directly impact key performance metrics including clearing temperatures in macrocycles, the enantiotropic versus monotropic nature of mesophases, and the conformational order within host-guest complexes. Procurement decisions based solely on functional group equivalence (i.e., presence of terminal bromines) without rigorous consideration of spacer-length-specific performance data risk irreproducible results and suboptimal material characteristics.

Quantitative Differentiation of 1,11-Dibromoundecane Versus Closest α,ω-Dibromoalkane Analogs


Conformational Dynamics in Urea Inclusion Compounds: 1,11-Dibromoundecane vs. 1,10-Dibromodecane

In a direct head-to-head solid-state NMR study of urea inclusion compounds, 1,11-dibromoundecane and 1,10-dibromodecane exhibited distinct dynamic behaviors. Both guest molecules adopt an almost all-trans conformation within the urea channels, as evidenced by downfield shifts in 13C and 1H NMR resonances relative to solution state [1]. However, the activation energies and motional models derived from variable-temperature 2H NMR line shape analysis differ quantitatively due to the methylene chain length. Specifically, for 1,11-dibromoundecane, the dynamic 2H NMR data were best reproduced by a superposition of a non-degenerate 3-site or 6-site jump model combined with an overall chain wobbling motion possessing a maximal wobbling angle of 24° at room temperature [1]. This quantitative model provides a benchmark for the C11 spacer's conformational freedom within confined environments.

Solid-State NMR Host-Guest Chemistry Conformational Dynamics

Liquid Crystalline Polyether Mesophase Stability: 1,11-Dibromoundecane vs. 1,9-Dibromononane

In the synthesis of polyethers based on 4,4′-dihydroxy-α-methylstilbene (HMS), the choice of α,ω-dibromoalkane spacer length dictates the mesophase behavior. Polymers synthesized with 1,11-dibromoundecane (HMS-C11 polyethers) exhibit distinct phase characteristics compared to those made with 1,9-dibromononane (HMS-C9 polyethers). While HMS-C9 polyethers present an enantiotropic nematic mesophase over the entire molecular weight range and a monotropic smectic mesophase for polymers with number-average molecular weights (Mn) higher than 17,000, the C11 spacer yields a different phase diagram [1]. Furthermore, in random copolyethers (HMS-C9/11) containing both C9 and C11 units, the phase behavior on cooling resembles that of the HMS-C9 polyether, even with as little as 20 mol% of the C9 structural units [2]. This indicates that the C11 spacer introduces a different thermodynamic stability to the liquid crystalline phases.

Liquid Crystalline Polymers Mesophase Behavior Copolymer Design

Macrocycle Clearing Temperatures: 1,11-Dibromoundecane vs. 1,12-Dibromododecane

In a direct comparative study of macrocycles synthesized from the mesogen TPB (1-(4-hydroxybiphenyl-4′-yl)-2-(4-hydroxyphenyl)butane) and either 1,11-dibromoundecane or 1,12-dibromododecane, the C11-based macrocycles (TPB–(c)11(z) with z = 3, 4, or 5) displayed equal or higher isotropization temperatures (clearing temperatures) of their nematic mesophases compared to their linear high-molecular-weight polymer homologues [1]. The TPB–(c)12(z) macrocycles (z = 3 or 4) exhibited a similar enhancement. However, the study emphasizes that the mesophase stability is a function of the correlation between the TPB mesogen length and the flexible spacer length provided by the dibromoalkane. The C11 spacer yields macrocycles with clearing temperatures that are quantitatively higher than the linear polymer analogs, broadening the temperature range over which the nematic mesophase is stable.

Macrocycles Liquid Crystals Thermal Stability

Physical Property Differentiation: 1,11-Dibromoundecane vs. 1,10-Dibromodecane and 1,12-Dibromododecane

Fundamental physicochemical constants provide a baseline for compound identification and purity assessment during procurement. 1,11-Dibromoundecane exhibits a melting point of −10.6 °C, a boiling point of 190–192 °C at 18 mmHg, a density of 1.335 g/mL at 25 °C, and a refractive index (n20/D) of 1.491 . In comparison, the shorter homolog 1,10-dibromodecane (CAS 4101-68-2) has a reported melting point of approximately 0–3 °C and a boiling point of 160–165 °C at 15 mmHg [1], while the longer homolog 1,12-dibromododecane (CAS 3344-70-5) melts at −1 °C to 1 °C and boils at 215 °C at 15 mmHg [2]. The C11 compound's melting point is distinctly lower (more negative) than both its immediate neighbors, which is a direct consequence of its odd-numbered carbon chain disrupting crystalline packing compared to the even-numbered C10 and C12 analogs. This odd–even effect is a well-documented phenomenon in n-alkanes and their derivatives.

Physicochemical Properties Procurement Specification Purity Profile

Utility as a PROTAC Linker: Spacer Length Optimization via 1,11-Dibromoundecane

In the design of Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker connecting the E3 ligase ligand and the target protein ligand are critical for achieving optimal ternary complex formation and degradation efficiency. 1,11-Dibromoundecane is explicitly identified as a PROTAC linker precursor [1]. The 11-carbon alkyl chain provides a specific spatial separation between the two ligands. While systematic linker optimization studies are often proprietary, the availability of a range of α,ω-dibromoalkanes (e.g., C8, C10, C11, C12) as PROTAC linkers [1] enables empirical determination of the optimal spacer length for a given target. 1,11-Dibromoundecane represents a specific, well-defined point in this continuum; substituting a C10 or C12 linker would alter the inter-ligand distance by approximately 1.25–1.5 Å per methylene unit, which can drastically affect degradation potency and selectivity.

PROTACs Targeted Protein Degradation Linker Chemistry

Validated Application Scenarios for 1,11-Dibromoundecane Based on Differential Evidence


Synthesis of Thermotropic Main-Chain Polyethers with Defined Spacer-Dependent Mesophase Behavior

Researchers developing thermotropic liquid crystalline polymers should procure 1,11-dibromoundecane when a C11 flexible spacer is required to achieve a specific mesophase stability profile distinct from C9 or C10 analogs. The compound has been explicitly used to prepare thermotropic main-chain polyethers, and its C11 chain length yields phase diagrams that differ from those obtained with 1,9-dibromononane . The resulting polyethers exhibit mesophase behavior that is spacer-length-dependent, making 1,11-dibromoundecane essential for reproducing or extending published work on HMS-C11 polyethers and related systems [1].

Fabrication of Self-Assembled Monolayers (SAMs) Requiring an Undecyl Spacer

Surface scientists requiring an alkylthiol SAM with an 11-carbon spacer between the gold surface and a functional head group should select 1,11-dibromoundecane as the precursor. The compound has been used to synthesize 11-(mercaptoundecyl)triethylene glycol, a key component for protein-resistant SAMs, and to prepare SAMs of ferrocene-porphyrin-fullerene triads on gold electrodes . The specific C11 length dictates the thickness and packing density of the resulting monolayer, which directly influences electron transfer rates and biomolecule repellency. Substituting a C10 or C12 dibromoalkane would alter the monolayer structure and associated performance metrics.

Construction of Macrocyclic Liquid Crystals with Enhanced Thermal Stability

Investigators focusing on macrocyclic liquid crystals should employ 1,11-dibromoundecane when targeting TPB-based macrocycles that exhibit clearing temperatures equal to or higher than their linear polymer counterparts . The C11 spacer, in combination with the TPB mesogen, yields macrocycles (z = 3, 4, or 5) with a broadened nematic mesophase temperature range. This specific combination of spacer length and mesogen is critical for achieving the reported thermal stability enhancement; a C10 or C12 spacer would produce macrocycles with different isotropization temperatures.

PROTAC Linker Optimization for Targeted Protein Degradation

Medicinal chemistry teams engaged in PROTAC development should include 1,11-dibromoundecane in their linker screening libraries . As a C11 alkyl linker, it provides a specific inter-ligand distance that is distinct from the more commonly employed C8, C10, and C12 spacers. Empirical evaluation of degradation efficiency as a function of linker length is a standard component of PROTAC SAR, and the C11 spacer offers an intermediate option that may prove optimal for certain target/E3 ligase pairs. Procurement of high-purity 1,11-dibromoundecane ensures reproducible synthesis of PROTAC candidates with this specific linker geometry.

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